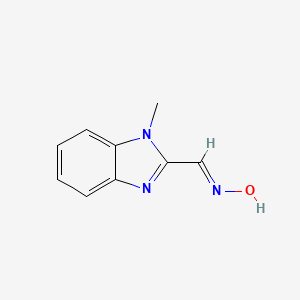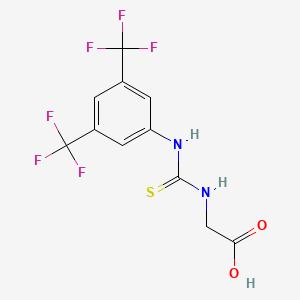
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid is a compound with significant interest in various fields of scientific research It is known for its unique structural features, which include the presence of trifluoromethyl groups and a thioureido moiety
Méthodes De Préparation
The synthesis of 2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioureido group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid involves its ability to interact with specific molecular targets. The compound can form hydrogen bonds with substrates, stabilizing transition states and facilitating chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)acetic acid can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenylacetic acid: This compound shares the trifluoromethyl groups but lacks the thioureido moiety, resulting in different chemical properties and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound has a similar thioureido structure but differs in its overall molecular framework, leading to distinct reactivity and uses
Propriétés
Formule moléculaire |
C11H8F6N2O2S |
|---|---|
Poids moléculaire |
346.25 g/mol |
Nom IUPAC |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]acetic acid |
InChI |
InChI=1S/C11H8F6N2O2S/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)19-9(22)18-4-8(20)21/h1-3H,4H2,(H,20,21)(H2,18,19,22) |
Clé InChI |
ACBCPWPBLPGHIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


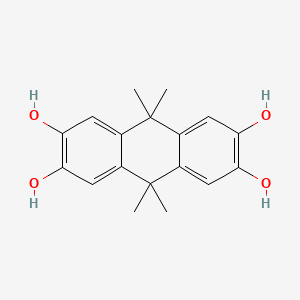
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
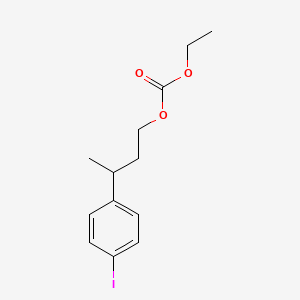

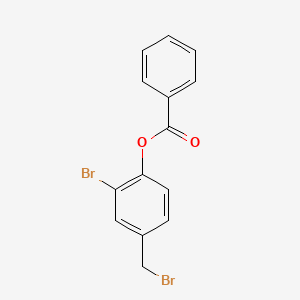
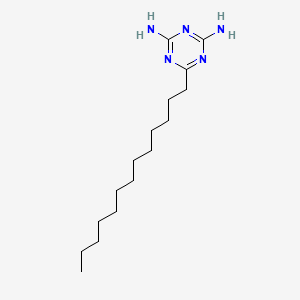
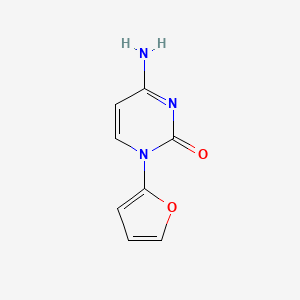
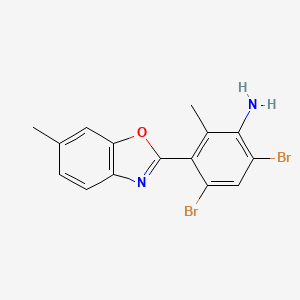
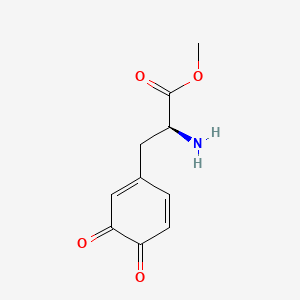
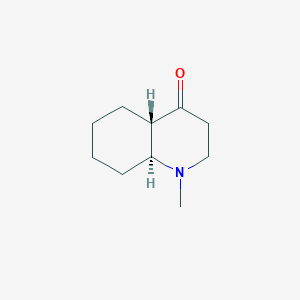
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
